2,2-Dichloro-1-(6,10-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one
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Overview
Description
2,2-Dichloro-1-(6,10-dimethyl-1-oxa-4-azaspiro[45]decan-4-yl)ethan-1-one is a chemical compound with the molecular formula C12H19Cl2NO2 It is known for its unique spirocyclic structure, which includes a spiro[45]decane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(6,10-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,10-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-ylamine with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(6,10-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The dichloroacetyl group can participate in nucleophilic substitution reactions, where one or both chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines under appropriate conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.
Major Products Formed
Substitution: Products include substituted ethanones with various nucleophiles replacing the chlorine atoms.
Reduction: Products include alcohols or amines derived from the reduction of the carbonyl or dichloro groups.
Oxidation: Products include carboxylic acids or other oxidized derivatives of the original compound.
Scientific Research Applications
2,2-Dichloro-1-(6,10-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(6,10-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]dec-4-yl)ethanone: A closely related compound with a similar spirocyclic structure but different substituents.
2,2-Dichloro-1-(6,10-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone: Another similar compound with variations in the spirocyclic ring system.
Uniqueness
The uniqueness of 2,2-Dichloro-1-(6,10-dimethyl-1-oxa-4-azaspiro[45]decan-4-yl)ethan-1-one lies in its specific spirocyclic structure and the presence of both dichloro and oxa-azaspiro groups
Properties
CAS No. |
71526-10-8 |
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Molecular Formula |
C12H19Cl2NO2 |
Molecular Weight |
280.19 g/mol |
IUPAC Name |
2,2-dichloro-1-(6,10-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone |
InChI |
InChI=1S/C12H19Cl2NO2/c1-8-4-3-5-9(2)12(8)15(6-7-17-12)11(16)10(13)14/h8-10H,3-7H2,1-2H3 |
InChI Key |
DHCYZUTUGLGXJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C12N(CCO2)C(=O)C(Cl)Cl)C |
Origin of Product |
United States |
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